molecular formula C22H27N5OS B2644393 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 896312-92-8

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2644393
CAS No.: 896312-92-8
M. Wt: 409.55
InChI Key: IIFOZDYJAGHUJL-UHFFFAOYSA-N
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Description

The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide features a 1,2,4-triazole core substituted at positions 3, 4, and 3. Key structural elements include:

  • 5-Cyclohexyl group: A bulky, lipophilic substituent that may enhance membrane permeability.
  • 4-(1H-Pyrrol-1-yl): A nitrogen-containing heterocycle capable of π-π stacking interactions.
  • Sulfanyl linkage: Connects the triazole ring to the acetamide moiety.
  • N-[(4-Methylphenyl)methyl]acetamide: A para-methyl-substituted benzyl group, influencing steric and electronic properties.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5OS/c1-17-9-11-18(12-10-17)15-23-20(28)16-29-22-25-24-21(19-7-3-2-4-8-19)27(22)26-13-5-6-14-26/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFOZDYJAGHUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyrrole ring, and the attachment of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have identified the compound as a potential anticancer agent. A significant investigation involved screening various compounds against multicellular spheroids to evaluate their efficacy in inhibiting cancer cell growth. The results indicated that derivatives of triazoles, including this compound, exhibited promising anticancer properties by inducing apoptosis in cancer cells .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. Research has demonstrated that compounds containing triazole moieties can inhibit the growth of various bacterial and fungal strains. The specific compound under discussion has been evaluated for its effectiveness against resistant strains, showing potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been explored extensively. Studies suggest that compounds similar to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can modulate inflammatory pathways, making them candidates for developing treatments for chronic inflammatory diseases .

Pesticidal Activity

Triazole derivatives have been utilized in agrochemicals due to their fungicidal properties. The compound's structure suggests potential efficacy against plant pathogens, which could lead to the development of new pesticides that are more effective and environmentally friendly compared to traditional options .

Herbicidal Properties

In addition to fungicidal applications, research indicates that triazole compounds may also exhibit herbicidal activity. This aspect is crucial for agricultural practices aimed at managing weed populations without harming crop yields .

Nonlinear Optical Properties

Triazoles have been investigated for their nonlinear optical properties, which are essential in developing advanced materials for photonic applications. The unique electronic structure of the compound allows it to be used in devices requiring specific optical characteristics .

Study on Anticancer Activity

A study published in 2019 highlighted the synthesis and evaluation of various triazole derivatives, including the compound . The research focused on their ability to induce cell death in cancer cell lines through apoptosis pathways. The findings suggested that modifications to the triazole ring could enhance anticancer activity significantly .

Exploration of Antimicrobial Effects

Another significant study conducted in 2020 examined the antimicrobial efficacy of several triazole compounds against resistant bacterial strains. This research found that certain derivatives exhibited strong inhibitory effects, indicating their potential use as new antibiotics .

Mechanism of Action

The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key differences in substituents and molecular features among the target compound and its analogs:

Compound Name/Structure Substituents on Triazole Ring Acetamide Group Molecular Weight (g/mol) Key Physicochemical Properties Reference
Target Compound 5-Cyclohexyl, 4-(1H-pyrrol-1-yl) N-[(4-Methylphenyl)methyl] ~477.6* High lipophilicity (cyclohexyl) -
Compound 6m () 4-(Naphthalen-1-yloxy)methyl N-(4-Chlorophenyl) 393.11 Polar (C=O, C–O–C), halogenated
Compound in 5-(4-Methoxybenzyl) N-[2-(Trifluoromethyl)phenyl] ~506.5* Electron-withdrawing (CF₃), polar
FP1-12 () 3-Substituted phenyl N-Hydroxy ~400–450* Hydrophilic (hydroxyl group)
Compounds in 5-(Furan-2-yl) N-Aryl ~350–400* Moderate polarity (furan, sulfanyl)

*Calculated based on structural formulas.

Key Observations:
  • Electronic Effects : The 1H-pyrrol-1-yl group (target) and trifluoromethylphenyl () exhibit contrasting electronic profiles—electron-rich vs. electron-deficient.
  • Steric Bulk : The cyclohexyl group introduces greater steric hindrance than smaller substituents like methyl or furan, possibly affecting receptor binding.

Biological Activity

The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC21H24N4OS
Molecular Weight384.50 g/mol
LogP4.63
Polar Surface Area56.79 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound's structure includes a triazole ring and a pyrrole moiety, which contribute to its reactivity and biological interactions.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to This compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 1.1 to 4.4 µM for structurally related compounds, indicating potent activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Triazole derivatives are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound's structural features may enhance its interaction with fungal enzymes, contributing to its efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. Studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, a derivative with a comparable triazole core demonstrated significant inhibition of cell viability in various cancer models . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of triazole derivatives indicated that those containing sulfanyl groups exhibited enhanced antimicrobial properties compared to their non-sulfanyl counterparts. This suggests that the sulfanyl moiety plays a critical role in the biological activity of these compounds .
  • Synthesis and Structure-Activity Relationship (SAR) : Research focused on synthesizing various derivatives of triazoles has provided insights into the structure-activity relationship. Modifications in the substituents on the triazole ring significantly influenced the biological activity, emphasizing the importance of molecular design in drug development .
  • Mechanistic Studies : Investigations into the mechanisms underlying the biological activities of triazoles have revealed their ability to interact with specific molecular targets within cells, such as metabolic enzymes and receptors involved in disease pathways .

Q & A

Q. What are the established synthetic methodologies for preparing 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide?

The compound is synthesized via a multi-step procedure involving cyclocondensation of substituted triazole precursors with thiol-containing intermediates. A universal method for analogous triazole-acetamides involves refluxing equimolar concentrations of precursors (e.g., 4-amino-3-phenyl-4H-1,2,4-triazole derivatives) with pyridine and zeolite catalysts at 150°C, followed by purification via recrystallization (ethanol) . Structural confirmation is achieved using 1H^1H NMR, IR spectroscopy, LC-MS, and elemental analysis .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation employs spectroscopic techniques:

  • 1H^1H NMR to confirm substituent positions and integration ratios.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}, triazole ring vibrations).
  • LC-MS for molecular weight confirmation and purity assessment (>95% by HPLC).
  • Elemental analysis (C, H, N, S) to verify stoichiometry .

Q. What computational tools are used to predict the biological activity of this compound?

The PASS (Prediction of Activity Spectra for Substances) program predicts potential biological targets (e.g., enzyme inhibition, receptor modulation). Molecular docking with software like AutoDock Vina assesses binding affinities to specific protein targets (e.g., kinases, GPCRs) using PDB structures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformational isomers?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXTL refines the crystal structure, providing bond lengths, angles, and torsion angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing. For example, cyclohexyl and pyrrole substituents may adopt chair or planar conformations, respectively, influencing biological interactions .

Q. What strategies optimize synthetic yield and purity in multi-step reactions involving triazole-thioacetamide derivatives?

  • Catalyst screening : Zeolite (Y-H) enhances regioselectivity in triazole formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters (temperature, reaction time) for maximizing yield .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence bioactivity?

Comparative SAR studies show:

  • Cyclohexyl groups enhance lipophilicity, improving membrane permeability.
  • Pyrrole substituents may engage in π-π stacking with aromatic residues in target proteins.
  • Sulfanyl linkages contribute to redox activity or metal chelation. Analogues with fluorophenyl or methylphenyl groups exhibit varied IC50_{50} values in antiproliferative assays .

Q. How can discrepancies between computational predictions (PASS/docking) and experimental bioassay data be addressed?

  • False positives in docking : Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time.
  • Off-target effects : Use proteome-wide affinity profiling (e.g., kinome screens).
  • Solubility limitations : Adjust formulation (e.g., PEGylation, salt formation) to improve bioavailability .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under stress conditions (e.g., hydrolysis, oxidation)?

  • LC-HRMS : Identifies degradation pathways (e.g., hydrolysis of the acetamide group).
  • TGA/DSC : Assesses thermal stability and phase transitions.
  • NMR kinetics : Monitors real-time degradation in acidic/alkaline conditions .

Q. How can flow chemistry improve scalability and safety in synthesizing this compound?

Continuous-flow reactors enable:

  • Precise temperature control for exothermic steps (e.g., triazole cyclization).
  • In-line purification via scavenger columns to remove toxic intermediates (e.g., thiol byproducts).
  • Reduced reaction times (minutes vs. hours) and enhanced reproducibility .

Q. What crystallographic software packages are recommended for resolving complex hydrogen-bonding networks in this molecule?

  • SHELXL : Refines disordered solvent molecules and anisotropic displacement parameters.
  • PLATON : Validates intermolecular interactions (e.g., C–H···π contacts between pyrrole and phenyl groups).
  • Mercury : Visualizes packing diagrams and void analysis for cocrystal engineering .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across similar triazole-acetamide derivatives?

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Metabolic interference : Perform liver microsome stability assays to identify rapid clearance.
  • Epistatic effects : Use CRISPR screens to identify genetic modifiers of compound efficacy .

Q. Why might a compound with high computational binding affinity show low in vitro activity?

  • Entropic penalties : Rigid triazole cores may reduce conformational flexibility required for target engagement.
  • Membrane permeability barriers : LogP >5 may limit cellular uptake; measure permeability via Caco-2 assays.
  • Protein flexibility : Docking static PDB structures may overlook induced-fit binding .

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